N-methylphenylethanolamine
Description
N-Methylphenylethanolamine (C₉H₁₃NO), also known as Halostachine, is a secondary amine with a phenylethanolamine backbone. It features a phenyl group attached to an ethanolamine moiety, with a methyl group substituting the nitrogen atom . Structurally, it is closely related to ephedrine and phenylethylamine (PEA) but differs in functional group substitutions.
Properties
IUPAC Name |
2-(methylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYHONEGJTYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6027-95-8 (hydrochloride) | |
| Record name | N-Methylphenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90988242 | |
| Record name | (+/-)-Halostachine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methylphenylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6589-55-5, 68579-60-2 | |
| Record name | 2-(Methylamino)-1-phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylphenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Halostachine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[(methylamino)methyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HALOSTACHINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7B63FX8CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methylphenylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 - 76 °C | |
| Record name | N-Methylphenylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
N-methylphenylethanolamine, also known as halostachine, is a natural alkaloid primarily recognized for its role as a substrate for phenylethanolamine N-methyltransferase (PNMT). This compound plays a significant role in the synthesis of epinephrine from norepinephrine, which is crucial for cardiovascular regulation. Its biological activity has been the subject of various studies, focusing on its interactions with enzymes and receptors in the body.
Enzymatic Role and Mechanism
This compound acts as a substrate for PNMT, facilitating the methylation process that converts norepinephrine into epinephrine. This enzymatic reaction is essential for maintaining normal cardiovascular functions. Research indicates that at lower concentrations, this compound shows specificity towards monoamine oxidase B (MAO-B), while at higher concentrations, it can interact with both MAO-A and MAO-B .
Table 1: Enzymatic Activity of this compound
| Enzyme | Concentration Range | Activity Level |
|---|---|---|
| PNMT | Low | High specificity |
| MAO-B | Low | Specific substrate |
| MAO-A | High | Non-specific interaction |
Pharmacological Effects
This compound exhibits significant pharmacological effects, including pressor activity, which refers to its ability to raise blood pressure. Studies have shown that it produces a maximum rise in blood pressure comparable to phenylethanolamine but with reduced potency. For instance, in feline models, a dose of approximately resulted in a blood pressure increase of 26 mm Hg .
Moreover, it has been observed to cause bradycardia (decreased heart rate) and hypothermia (decreased body temperature), effects that are inversely related to the dosage administered. These findings suggest that this compound acts on both alpha and beta adrenergic receptors .
Table 2: Pharmacological Effects of this compound
| Effect | Description | Observed Response |
|---|---|---|
| Blood Pressure | Pressor activity | Increase by 26 mm Hg |
| Heart Rate | Bradycardia | Dose-dependent decrease |
| Body Temperature | Hypothermia | Inversely correlated with dose |
Case Studies
Several case studies have highlighted the biological activity of this compound. One notable study examined its effects on various animal models, including sheep and dogs. The study assessed the enzymatic activity of PNMT in different tissues and found that this compound was a selective substrate for this enzyme across species .
Another research focused on its interaction with beta-adrenergic receptors using transfected HEK 293 cells, revealing that this compound has partial agonist properties at beta-2 receptors, demonstrating about 19% efficacy compared to epinephrine in stimulating cAMP accumulation .
Research Findings
Recent studies have provided insights into the molecular interactions and potential therapeutic applications of this compound. For example, it has been implicated in various conditions such as hypertension and heart diseases due to its regulatory role on catecholamines .
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound. Investigating its potential therapeutic uses in cardiovascular disorders and understanding its metabolic pathways could yield significant benefits.
Scientific Research Applications
Cardiovascular Pharmacology
N-methylphenylethanolamine plays a crucial role as a substrate for phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine. This conversion is vital for regulating cardiovascular functions. Studies indicate that this compound exhibits pressor activity, albeit less potent than epinephrine .
Case Study: Pressor Activity
- Study : Chen et al. observed that intravenous administration of racemic this compound in cats resulted in a maximum blood pressure rise of 26 mm Hg at a dose of .
- Findings : This suggests potential use in managing hypotensive conditions.
Neurotransmitter Regulation
This compound has been linked to neurotransmitter regulation, particularly concerning catecholamines. Its interactions with monoamine oxidases (MAO-A and MAO-B) highlight its potential role in neuropharmacology.
Research Insights
- At lower concentrations, this compound shows specificity towards MAO-B but can interact with both MAO types at higher concentrations .
- This dual interaction suggests applications in treating neurological disorders where catecholaminergic systems are implicated.
Enzymatic Activity and Inhibition
The compound's role as a substrate for PNMT indicates its importance in enzymatic pathways involving catecholamines. Research has demonstrated that variations in PNMT activity can influence physiological responses to stress and other stimuli.
Enzymatic Assay Methodology
Chemical Reactions Analysis
Enzymatic Methylation by Phenylethanolamine N-Methyltransferase (PNMT)
N-Methylphenylethanolamine is biosynthesized via the methylation of phenylethanolamine by PNMT, an enzyme that uses S-adenosyl-L-methionine (SAM) as a methyl donor. This reaction follows an SN2 mechanism , where SAM’s methyl group is directly transferred to the nitrogen atom of phenylethanolamine .
Key Features of the Reaction
| Parameter | Value |
|---|---|
| Enzyme | PNMT (EC 2.1.1.28) |
| Substrate | Phenylethanolamine |
| Cofactor | S-Adenosyl-L-methionine (SAM) |
| Rate-Limiting Step | Methyl transfer (SN2 mechanism) |
| Inhibitors | SKF 64139, SKF 29661 (competitive) |
This reaction is critical in catecholamine biosynthesis, particularly in adrenal glands .
Oxidative Deamination via Monoamine Oxidases (MAO)
This compound is metabolized by MAO isoforms, with substrate specificity dependent on concentration:
MAO Catalyzed Degradation
| Enzyme | Substrate Concentration | Km (μM) | Vmax (nM/mg protein/30 min) |
|---|---|---|---|
| MAO-B | 10 μM | 27.7 | 3.67 |
| MAO-A | 100 μM | 143 | 7.87 |
At low concentrations (10 μM), MAO-B selectively oxidizes this compound, while higher concentrations (≥100 μM) engage MAO-A . The reaction produces ammonia and the corresponding aldehyde, which is further oxidized or reduced.
N-Alkylation and Acylation Reactions
The tertiary amine group undergoes typical nucleophilic reactions:
Synthetic Modifications
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salts | Basic (e.g., NaOH) |
| Acylation | Acyl chlorides | N-Acyl derivatives | Anhydrous conditions |
These reactions enable the synthesis of derivatives for pharmacological studies.
Acid-Base Reactions and Salt Formation
The amine group’s basicity (pKa = 9.29) allows salt formation with acids:
Salt Properties
| Salt Form | Melting Point (°C) | Optical Rotation ([α]D) |
|---|---|---|
| Hydrochloride | 113–114 | -52.21° (levorotatory) |
The hydrochloride salt is the most stable and commonly used form .
Comparison with Similar Compounds
Key Properties :
- Chemical Formula: C₉H₁₃NO
- Synonyms: Halostachine, N-Methyl-1-phenylethanamine hydrochloride (in salt form)
- Biological Role: Acts as a β-adrenergic receptor agonist, stimulating the release of epinephrine and norepinephrine .
- Natural Occurrence : Metabolite of PEA, found in cocoa beans .
- Applications : Used in pre-workout supplements and fat burners for its stimulant effects .
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison
Comparison with Other Compounds :
- Ephedrine : Traditionally extracted from Ephedra plants; synthetic routes involve fermentation or chiral resolution .
- DMAA : Synthesized via alkylation of dimethylamine with α-methylstyrene .
- PEA: Produced endogenously via decarboxylation of phenylalanine or chemically via nitrile reduction .
Pharmacological Effects and Mechanisms
Table 2: Pharmacological Profiles
Key Findings :
- This compound’s lower potency reduces cardiovascular risks compared to ephedrine and DMAA .
- Unlike PEA, it resists degradation by monoamine oxidase (MAO) due to N-methylation, prolonging its effects .
Metabolic and Biomarker Roles
This compound is implicated in metabolic dysregulation:
Comparison :
- L-Alanine and Pyroglutamic Acid : Co-perturbed in doxorubicin toxicity but unrelated to adrenergic activity .
- PEA: Rapidly metabolized by MAO, limiting its exogenous use .
Regulatory and Commercial Status
Q & A
Q. What are the standard methodologies for synthesizing N-methylphenylethanolamine in laboratory settings?
this compound can be synthesized enzymatically via phenylethanolamine N-methyltransferase (PNMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to phenylethanolamine . Alternative chemical methods include reductive amination of phenylacetaldehyde derivatives using methylamine and catalysts like sodium cyanoborohydride. Purity validation requires HPLC or LC-MS, with comparative retention times or mass spectra against reference standards .
Q. How should this compound be safely stored and handled in laboratory environments?
Store in airtight containers at 2–8°C, protected from light and moisture. Use chemical fume hoods for handling, and wear PPE (nitrile gloves, lab coats, safety goggles) to prevent skin/eye contact. Incompatibilities include strong oxidizers and acids; waste must be neutralized and disposed via certified hazardous waste services .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
LC-MS/MS is the gold standard due to high sensitivity and specificity. For serum or tissue homogenates, employ reverse-phase C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water. Internal standards (e.g., deuterated analogs) improve accuracy. UV-Vis detection (λ = 254 nm) is suitable for purified samples but lacks sensitivity for trace analysis .
Advanced Research Questions
Q. How does this compound interact with monoamine oxidases (MAOs), and what experimental models are used to study this?
this compound is a substrate for both MAO-A and MAO-B, with kinetic parameters (Km, Vmax) varying by isoform and tissue source. In vitro assays use purified MAO enzymes (e.g., from human liver mitochondria) and measure hydrogen peroxide production via fluorometric probes (e.g., Amplex Red). Competitive inhibition studies require co-incubation with selective inhibitors (clorgyline for MAO-A; deprenyl for MAO-B) .
Q. What role does this compound play in disease pathogenesis, and how can its biomarker potential be validated?
Elevated serum levels correlate with Wilson’s disease (WD) and doxorubicin-induced cardiotoxicity. Metabolomic workflows involve:
- Cohort studies: Compare WD patients vs. controls using LC-HRMS.
- Multivariate analysis (PLS-DA) to identify discriminant metabolites.
- Pathway enrichment (e.g., KEGG) to link this compound to ammonia metabolism or oxidative stress . Validation requires replication in independent cohorts and mechanistic studies (e.g., knockout models to assess metabolic flux).
Q. How can researchers resolve contradictions in reported substrate specificity of this compound for MAO isoforms?
Discrepancies arise from enzyme source (species-specific MAO activity) or assay conditions (pH, temperature). To address this:
Q. What experimental strategies optimize the enzymatic synthesis of this compound for high-throughput applications?
Optimize PNMT activity by:
- Screening SAM analogs (e.g., Se-adenosylselenomethionine) for enhanced methyl transfer.
- Immobilizing PNMT on magnetic nanoparticles for recyclability.
- Coupling with ATP regeneration systems to sustain SAM pools. Monitor yield via NMR (δ 2.4 ppm for methyl group) .
Methodological Notes
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
